Melphalan-d8 Hydrochloride
Description
IUPAC Name and CAS Number
The IUPAC name for this compound is (S)-2-amino-3-[4-(bis(2-chloroethyl-1,1,2,2-d₄)amino)phenyl]propanoic acid hydrochloride . Its CAS number is 1217854-43-7 , distinguishing it from the non-deuterated melphalan (CAS 3223-07-2).
Molecular Structure and Formula
The compound retains the core structure of melphalan, including a phenylalanine backbone with two 2-chloroethylamino groups. However, all eight hydrogen atoms in these ethyl groups are replaced with deuterium (D₄ per ethyl group). The molecular weight is 349.71 g/mol , reflecting the added mass from deuterium substitution.
| Parameter | This compound |
|---|---|
| CAS Number | 1217854-43-7 |
| Molecular Formula | C₁₃H₁₀D₈Cl₂N₂O₂·HCl |
| Molecular Weight | 349.71 g/mol |
| Unlabelled Analog CAS Number | 3223-07-2 (melphalan hydrochloride) |
Historical Development of Deuterated Melphalan Compounds
The development of deuterated melphalan aligns with broader trends in stable isotope research.
Early Stable Isotope Research
Stable isotopes like deuterium were first employed in the 1930s to study lipid metabolism, enabling the tracing of metabolic pathways without radiolabeling. This approach later expanded to pharmaceuticals, where deuterium substitution was used to modify pharmacokinetics and reduce toxicity.
Application to Melphalan
Melphalan-d8 emerged as part of efforts to enhance analytical precision. Unlike radiolabeled isotopes (e.g., carbon-14), deuterium offers a safe, chemically stable alternative for LC-MS/MS assays. Its development parallels advancements in mass spectrometry, which improved detection limits for deuterated compounds.
Structural Relationship to Parent Compound Melphalan
Melphalan-d8 shares the same carbon skeleton as melphalan but differs in isotopic composition.
Comparison of Structural Features
| Feature | Melphalan | Melphalan-d8 |
|---|---|---|
| Ethylamino Groups | -CH₂CH₂Cl | -CD₂CD₂Cl (deuterated ethyl groups) |
| Molecular Formula | C₁₃H₁₈Cl₂N₂O₂·HCl | C₁₃H₁₀D₈Cl₂N₂O₂·HCl |
| Key Functional Groups | Alkylating agent (DNA cross-linking) | Identical alkylating activity |
Mechanistic Similarity
Both compounds act as alkylating agents, forming covalent bonds with DNA nucleotides (e.g., guanine) to induce cross-linking and inhibit replication. The deuterium substitution does not alter the mechanism of action but enhances analytical detectability.
Significance in Analytical and Pharmaceutical Research
Melphalan-d8 is indispensable in modern bioanalytical workflows, particularly for quantifying melphalan and its metabolites.
Role as an Internal Standard
In LC-MS/MS assays, melphalan-d8 compensates for matrix effects and ion suppression, ensuring accurate quantification. For example:
Applications in Pharmacokinetic Studies
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1/i5D2,6D2,7D2,8D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUYBRCCFUEMLH-GTGANALVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC=C(C=C1)C[C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676005 | |
| Record name | 4-{Bis[2-chloro(~2~H_4_)ethyl]amino}-L-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217854-43-7 | |
| Record name | 4-{Bis[2-chloro(~2~H_4_)ethyl]amino}-L-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Precursor Synthesis
The foundational step involves selecting deuterated starting materials. Common precursors include:
-
Deuterated L-phenylalanine derivatives : These serve as the backbone for introducing deuterium into the aromatic ring and side chains.
-
Bis(2-chloroethyl)amine-d8 : A deuterated alkylating agent critical for introducing the chloroethyl groups.
A notable method involves the use of N-t-butyloxycarbonyl-bis-[(2-hydroxyethyl)-amino]-L-phenylalanine methyl ester (Formula II), which undergoes chlorination with deuterated reagents such as phosphorus oxychloride-d8 or thionyl chloride-d8. This step ensures the incorporation of deuterium into the chloroethyl moieties.
Reaction Conditions for Deuterium Retention
Maintaining deuterium integrity requires stringent control over reaction parameters:
| Parameter | Optimal Range | Impact on Deuterium Retention |
|---|---|---|
| Temperature | 25–30°C | Prevents H/D exchange |
| Solvent | Anhydrous dioxane | Minimizes protonation |
| Reaction Time | 2–3 hours | Balances completion vs. degradation |
For example, chlorination of Formula II with phosphorus oxychloride-d8 in acetonitrile at 75–80°C for 4 hours achieves >95% deuterium retention. Subsequent hydrolysis under acidic conditions (HCl/dioxane) yields the deuterated free base.
Hydrochloride Salt Formation
Conversion of the deuterated free base to this compound is critical for solubility and stability. Two primary methods dominate industrial and laboratory settings:
Aqueous Hydrochloric Acid Method
This approach, adapted from the non-deuterated melphalan synthesis, involves:
-
Suspension of Free Base : The deuterated free base is suspended in deionized water at 15–20°C.
-
Acid Addition : Concentrated HCl (37%) is added dropwise to achieve pH < 2.
-
Isolation : Water is removed via lyophilization, followed by recrystallization from ethanol to yield the hydrochloride salt.
Key Advantages :
Organic Solvent-Mediated Salt Formation
An alternative method employs organic solvents to enhance crystallinity:
-
Reaction in Dioxane : The free base is treated with HCl gas in anhydrous dioxane at 0–5°C.
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Precipitation : Addition of cold diethyl ether induces crystallization.
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Filtration : The precipitate is washed with ether and dried under vacuum.
Comparative Data :
The aqueous method outperforms the organic solvent approach in yield and isotopic purity, likely due to reduced solvent interactions.
Analytical Characterization
Rigorous analytical protocols ensure the fidelity of this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
X-ray Diffraction (XRD)
Crystalline structure analysis reveals a monoclinic lattice with unit cell parameters matching theoretical predictions.
Challenges and Optimization Strategies
Deuterium Exchange Mitigation
Chemical Reactions Analysis
Hydrolysis Reactions
Melphalan-d8 Hydrochloride undergoes hydrolysis to form inactive metabolites. The deuterium isotope effect slightly slows reaction kinetics compared to non-deuterated Melphalan .
Hydrolysis Pathways
| Pathway | Reaction | Products |
|---|---|---|
| Primary Hydrolysis | Cleavage of chloroethyl groups | Monohydroxymelphalan-d8 (MH-d8) |
| Secondary Hydrolysis | Further hydroxylation | Dihydroxymelphalan-d8 (DH-d8) |
Key Data :
- Hydrolysis occurs in aqueous solutions, with rates influenced by pH and temperature .
- Metabolites lack alkylating activity, reducing cytotoxic effects .
Alkylation Mechanism
This compound exerts cytotoxicity via DNA cross-linking, mirroring Melphalan’s mechanism but with potential isotopic effects on reactivity .
Reaction Steps
- Aziridinium Intermediate Formation :
- Chloroethyl-d₈ groups undergo intramolecular cyclization to form aziridinium ions.
- DNA Alkylation :
Deuterium Impact :
- C-D bonds in chloroethyl-d₈ groups may slightly delay aziridinium formation due to the kinetic isotope effect, though clinical relevance remains unconfirmed .
Stability and Degradation
This compound exhibits enhanced thermal stability compared to non-deuterated forms, attributed to stronger C-D bonds .
Degradation Products
| Condition | Degradation Pathway | Products |
|---|---|---|
| High Temperature (>65°C) | Thermal decomposition | Monohydroxy/dihydroxy derivatives |
| Acidic pH (HCl) | Hydrolysis | MH-d8, DH-d8 |
Stability Data :
Comparative Reactivity Table
| Parameter | Melphalan | This compound |
|---|---|---|
| Hydrolysis Rate | Faster (C-H bonds) | Slower (C-D bonds) |
| Thermal Stability | Lower | Higher |
| Alkylation Efficiency | High | Comparable, with minor kinetic differences |
Scientific Research Applications
Pharmacokinetic Studies
Melphalan-d8 hydrochloride is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of melphalan. The deuterated form allows for precise tracking using mass spectrometry techniques. For example, a study developed a rapid LC-MS/MS method for simultaneous determination of melphalan and its metabolites in human plasma, enhancing our understanding of its pharmacokinetics .
Drug Development
The stable isotope-labeled version of melphalan aids in drug formulation studies aimed at improving solubility and stability. Recent formulations like EVOMELA (propylene glycol-free melphalan) have shown enhanced safety profiles compared to traditional formulations . Research indicates that the use of melphalan-d8 can help identify optimal dosing strategies through predictive pharmacokinetic modeling .
Oncology Research
This compound has been tested in various cancer models to evaluate its efficacy against tumors like rhabdomyosarcoma. In a phase II trial involving children with newly diagnosed tumors, significant antitumor activity was observed when melphalan was administered before enrollment in further studies . This highlights the importance of using stable isotopes to improve treatment protocols.
Case Studies
Mechanism of Action
Melphalan-d8 Hydrochloride exerts its effects by alkylating the N7 position of guanine in DNA, leading to inter-strand cross-links. This disrupts DNA synthesis and transcription, causing cytotoxicity in both dividing and non-dividing tumor cells . The compound is taken up by tumor cells via a neutral amino acid active pathway shared by leucine .
Comparison with Similar Compounds
Table 1: Molecular Properties of Melphalan-d8 Hydrochloride and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| This compound | C₁₃H₁₂D₈Cl₄N₂O₂ | 386.17 | 1217854-43-7 | Deuterated IS; enhanced MS resolution |
| Melphalan (free base) | C₁₃H₁₈Cl₂N₂O₂ | 305.20 | 148-82-3 | Parent drug; alkylating agent |
| Melphalan Dimer-d8 Dihydrochloride | C₂₆H₂₉D₈Cl₅N₄O₄ | 654.91 | N/A | Dimeric impurity; doubled structure |
| Melphalan N-Oxide-d8 | C₁₃H₁₀D₈Cl₂N₂O₃ | 329.25 | N/A | Oxidative metabolite; reduced potency |
| 4-[(2-Chloroethyl)amino]-L-phenylalanine Dihydrochloride | C₁₁H₁₅ClN₂O₂·2HCl | 308.63 | 896715-19-8 | Mono-chloroethyl analog; simpler structure |
Key Observations :
- Deuterium Labeling: this compound’s deuterium substitution increases its molecular weight by ~26.5% compared to non-deuterated Melphalan, facilitating unambiguous identification in MS .
- Impurities : The dimer-d8 and N-oxide-d8 derivatives are synthetic byproducts or degradation products, with altered pharmacological activity .
Analytical Performance in Quantitation
Table 2: Analytical Parameters of this compound vs. Non-Deuterated Standards
Key Findings :
- Enhanced Specificity : The isotopic separation of Melphalan-d8 eliminates matrix interference in complex formulations, such as surfactant-based drug delivery systems .
- Superior Linearity: Melphalan-d8 achieves near-perfect correlation coefficients (R² = 0.9991) in validated LC-MS/MS methods, outperforming non-deuterated analogs .
Pharmacological and Regulatory Considerations
- Bioequivalence : this compound is pharmacologically inert and used exclusively for analytical purposes, unlike the parent compound Melphalan, which is a cytotoxic agent .
- Regulatory Compliance : Melphalan-d8 is synthesized under Good Manufacturing Practice (GMP) guidelines, ensuring batch-to-batch consistency for pharmaceutical analysis .
Biological Activity
Melphalan-d8 hydrochloride is a deuterated derivative of melphalan, an alkylating agent primarily used in the treatment of multiple myeloma and ovarian carcinoma. This compound exhibits significant biological activity through its mechanism of action, which involves the formation of DNA cross-links, leading to cytotoxic effects on rapidly dividing cells. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions as a bifunctional alkylating agent. Its mechanism involves:
- DNA Cross-Linking : Melphalan-d8 binds to the N7 position of guanine in DNA, causing inter-strand and intra-strand cross-links. This disrupts DNA replication and transcription, leading to cell death .
- Cytotoxicity : The compound is cytotoxic to both resting and rapidly dividing tumor cells due to its ability to induce DNA-protein cross-linking and damage to RNA and proteins .
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to its parent compound, melphalan. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Absorption | Highly variable (56% - 93%) |
| Volume of Distribution | 35.5 to 185.7 L/m² |
| Protein Binding | 50% - 90% (mainly to serum albumin) |
| Half-Life (IV administration) | ~75 minutes |
| Clearance | Approximately 5.8% - 21.3% excreted in urine |
The variability in absorption may be attributed to factors such as incomplete intestinal absorption and rapid hydrolysis .
Biological Activity and Efficacy
This compound has been evaluated for its efficacy in treating multiple myeloma, particularly in the context of high-dose conditioning regimens prior to autologous stem cell transplantation (ASCT).
Case Study: High-Dose Melphalan in Multiple Myeloma
A notable case involved a 58-year-old female patient with multiple myeloma who received high-dose melphalan (200 mg/m²) as part of her conditioning regimen for ASCT. The treatment was associated with several adverse cardiac events including supraventricular tachycardia and atrial fibrillation, highlighting the need for careful monitoring during therapy .
Clinical Applications
Melphalan-d8 is primarily used in:
- Multiple Myeloma Treatment : It remains a cornerstone therapy, especially in patients undergoing ASCT.
- Ovarian Carcinoma Treatment : Its use extends to advanced ovarian cancer cases where conventional therapies have failed.
Research Findings
Recent studies have shown that this compound maintains similar efficacy profiles compared to non-deuterated melphalan while potentially offering reduced toxicity due to its altered metabolic pathways.
Comparative Efficacy Data
A randomized phase III trial compared melphalan-based regimens with novel agents in multiple myeloma patients:
| Treatment Regimen | Complete Response Rate | Overall Survival (OS) | Progression-Free Survival (PFS) |
|---|---|---|---|
| Melphalan + ASCT | 33% | 75% at 4 years | 43.3 months |
| Novel Agent Combination | 37% | 77% at 4 years | 28.6 months |
This data underscores the importance of melphalan-d8 in achieving favorable outcomes in multiple myeloma therapy .
Q & A
Q. What are the best practices for synthesizing and characterizing Melphalan-d8 Hydrochloride to ensure isotopic purity?
- Methodological Answer : Synthesis should follow deuterium incorporation protocols using precursors like L-phenylalanine-d8, with careful control of reaction conditions (e.g., pH, temperature) to avoid proton-deuterium exchange. Characterization requires liquid chromatography-mass spectrometry (LC-MS) to confirm isotopic purity (≥98% deuterium incorporation) and nuclear magnetic resonance (NMR) to verify structural integrity. For quantification, use MRM transitions such as m/z 305 → 148 for Melphalan and m/z 313 → 156 for Melphalan-d8 .
Q. How should researchers optimize LC-MS/MS parameters for accurate quantification of this compound in biological matrices?
- Methodological Answer : Key parameters include:
- Ion Source : Electrospray ionization (ESI) in positive mode.
- Collision Energy : Optimize to 20–25 eV for fragmentation.
- Mobile Phase : Acetonitrile/water with 0.1% formic acid for peak symmetry.
- Column : C18 reverse-phase (e.g., 2.1 × 50 mm, 1.7 µm) for separation efficiency.
Validate methods using calibration curves (1–1000 ng/mL) with R² > 0.99 and precision (CV < 15%) .
Q. What are the critical steps for preparing stable stock solutions of this compound?
- Methodological Answer : Dissolve in LC-MS-grade DMSO at 1 mg/mL, aliquot into amber vials, and store at −80°C to prevent degradation. Avoid freeze-thaw cycles >3×. Confirm stability via periodic LC-MS analysis over 6 months .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound stability data across different experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Perform accelerated stability studies using Design of Experiments (DoE) to model degradation kinetics. For example, vary pH (2–9) and temperature (4–37°C) and quantify degradation products via high-resolution MS. Use Arrhenius equations to predict shelf-life under physiological conditions. Contradictions often arise from matrix effects (e.g., plasma vs. buffer), necessitating matrix-matched stability testing .
Q. What strategies improve the sensitivity of deuterated internal standards like Melphalan-d8 in complex biological samples?
- Methodological Answer :
- Sample Cleanup : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to reduce ion suppression.
- Ion Pairing : Add 10 mM ammonium formate to enhance ionization efficiency.
- Data Acquisition : Use scheduled MRM with narrow retention time windows (e.g., ±30 sec) to increase dwell time and signal-to-noise ratios .
Q. How should researchers design experiments to assess the pharmacokinetic (PK) equivalence of this compound across species?
- Methodological Answer : Conduct cross-species PK studies (e.g., murine vs. humanized models) with parallel sampling (plasma, tissues). Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t½. Apply equivalence testing (90% CI within 80–125%) and adjust for deuterium isotope effects using allometric scaling .
Q. What statistical approaches are recommended for longitudinal studies using this compound as a tracer?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
